molecular formula C25H24FN3O4S B2355175 N1-(3-fluoro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-20-1

N1-(3-fluoro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2355175
CAS RN: 898430-20-1
M. Wt: 481.54
InChI Key: HXYWJIRCPGNGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C25H24FN3O4S and its molecular weight is 481.54. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluoro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluoro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Several studies have synthesized novel compounds with potential anticancer properties. For example, Fang et al. (2016) discussed the one-pot synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, evaluated for antitumor activities against various human cancer cell lines, indicating moderate to high levels of antitumor activities (Fang et al., 2016). Chou et al. (2010) explored 2-phenylquinolin-4-ones derivatives, including one with potent cytotoxic activity and significant inhibitory activity against cancer cell lines, suggesting a potential as an anticancer agent (Chou et al., 2010).

Antibacterial Applications

Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Neuropharmacological Applications

Dugovic et al. (2009) investigated the blockade of orexin-1 receptors, indicating that selective antagonism of these receptors could attenuate stress-induced hyperarousal without producing hypnotic effects, suggesting applications in treating disorders associated with stress or hyperarousal states (Dugovic et al., 2009).

Imaging and Radiopharmaceutical Applications

Savolainen et al. (2015) presented the synthesis and evaluation of novel fluorine-18 labeled radiopharmaceuticals for P-Glycoprotein PET imaging at the blood-brain barrier, showcasing the potential for imaging applications (Savolainen et al., 2015).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O4S/c1-16-5-11-21(12-6-16)34(32,33)29-13-3-4-18-8-10-20(15-23(18)29)28-25(31)24(30)27-19-9-7-17(2)22(26)14-19/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYWJIRCPGNGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=C(C=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluoro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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